3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one
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Overview
Description
3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azepan-2-one moiety through a propan-2-ylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the alkylation of 3-(trifluoromethyl)benzene with 2-bromopropane to form 1-[3-(trifluoromethyl)phenyl]propan-2-yl bromide. This intermediate is then reacted with azepan-2-one in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the azepan-2-one ring, using reagents like sodium azide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, halogenating agents like bromine or chlorine in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or activation of specific pathways. The azepan-2-one moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam with a five-membered ring, used in various industrial applications.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities and applications in drug development.
Coumarin Derivatives: Compounds with a benzopyran-2-one structure, widely studied for their biological and pharmaceutical properties.
Uniqueness
3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-11(21-14-7-2-3-8-20-15(14)22)9-12-5-4-6-13(10-12)16(17,18)19/h4-6,10-11,14,21H,2-3,7-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPMPRNAHEOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC2CCCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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